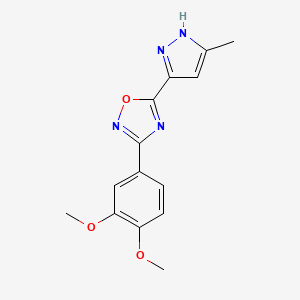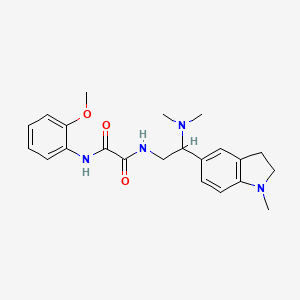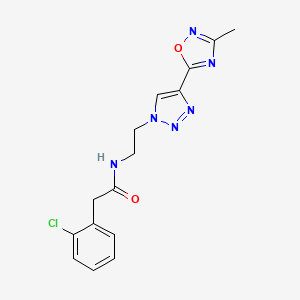![molecular formula C24H18N4O4S2 B2657524 N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 687568-89-4](/img/structure/B2657524.png)
N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a naphthalene ring, a nitrophenyl group, and a thienopyrimidine core. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring. Common reagents used in this step include sulfur-containing compounds and nitrogen sources under high-temperature conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Attachment of the Naphthalene Ring: The naphthalene ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction using appropriate amine and acyl chloride reagents.
Analyse Des Réactions Chimiques
N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl and naphthalene rings, using reagents such as halogens or alkylating agents.
Hydrolysis: Hydrolysis of the acetamide linkage can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Modulate Receptors: The compound can interact with specific receptors on cell surfaces, modulating their signaling pathways.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparaison Avec Des Composés Similaires
N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
Thienopyrimidine Derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Nitrophenyl Compounds: Compounds containing the nitrophenyl group often have antimicrobial and anticancer properties.
Naphthalene Derivatives: Naphthalene-based compounds are known for their diverse chemical reactivity and biological activities.
The uniqueness of this compound lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties.
Propriétés
IUPAC Name |
N-naphthalen-1-yl-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S2/c29-21(25-19-7-3-5-15-4-1-2-6-18(15)19)14-34-24-26-20-12-13-33-22(20)23(30)27(24)16-8-10-17(11-9-16)28(31)32/h1-11H,12-14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORGOURXMIZXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2657444.png)

![1-[2-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B2657447.png)
![ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2657450.png)
![2-[(7-Chloro-1,3-benzodioxol-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2657451.png)
![N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide](/img/structure/B2657453.png)
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2657454.png)

![[4-[(2-Chloropyridine-4-carbonyl)oxymethyl]phenyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2657460.png)

![Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2657462.png)
![Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2657463.png)

